molecular formula C21H23N3O4 B11305735 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11305735
M. Wt: 381.4 g/mol
InChI Key: NUFOSPKMLMIPAE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenoxy Group: : The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,3-dimethylphenol with a suitable halide or sulfonate ester.

  • Formation of the Amide Bond: : The final step involves coupling the oxadiazole derivative with the phenoxy compound using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to the target, while the phenoxy and ethoxy groups might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar in structure but lacks the oxadiazole ring.

    4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate: Contains similar phenoxy and ethoxy groups but has different functional groups.

Uniqueness

The presence of the oxadiazole ring in 2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide distinguishes it from other similar compounds. This ring can impart unique electronic and steric properties, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H23N3O4/c1-5-26-17-11-9-16(10-12-17)20-23-21(24-28-20)22-19(25)15(4)27-18-8-6-7-13(2)14(18)3/h6-12,15H,5H2,1-4H3,(H,22,24,25)

InChI Key

NUFOSPKMLMIPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC(=C3C)C

Origin of Product

United States

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